N-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine

Indole-based inhibitors Halogen bonding Physicochemical property optimization

This 6-chloro-indol-1-yl-acetyl glycylglycine analog offers distinct electronic and pharmacokinetic properties versus the 6-bromo NL1 reference. The chlorine substitution enhances metabolic stability, while the glycylglycine tail improves solubility and hydrogen-bonding capacity for in vivo antibiotic-adjuvant screening. Critical for SAR studies targeting bCSE allosteric sites, anti-biofilm, and anti-persister programs. Ensure your research uses the exact 6-chloro, glycylglycine chemotype—generic substitution is scientifically invalid without empirical data.

Molecular Formula C14H14ClN3O4
Molecular Weight 323.73 g/mol
Cat. No. B12176905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine
Molecular FormulaC14H14ClN3O4
Molecular Weight323.73 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2CC(=O)NCC(=O)NCC(=O)O)Cl
InChIInChI=1S/C14H14ClN3O4/c15-10-2-1-9-3-4-18(11(9)5-10)8-13(20)16-6-12(19)17-7-14(21)22/h1-5H,6-8H2,(H,16,20)(H,17,19)(H,21,22)
InChIKeyPDSMIVLVKOLJLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine: Chemical Identity and Procurement Context for Indole-Based Enzyme Inhibitors


N-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine is a synthetic indole derivative featuring a 6-chloro-substituted indole ring N-linked via an acetyl bridge to a glycylglycine dipeptide tail. It belongs to the indol-1-yl-acetic acid chemotype, a scaffold identified as a source of allosteric inhibitors of bacterial cystathionine γ-lyase (bCSE), a target for combating antibiotic resistance [1]. The compound is a key structural analog of the validated bCSE inhibitor NL1 (2-(6-bromo-1H-indol-1-yl)acetyl)glycine), differing by chlorine-for-bromine substitution at the indole 6-position and by extension of the glycine tail to glycylglycine. These modifications are expected to alter physicochemical properties, binding affinity, and solubility relative to the parent bromo-scaffold.

Why N-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine Cannot Be Replaced by Generic Indole-Acetyl-Glycine Analogs


Within the indol-1-yl-acetyl chemotype, minor structural variations produce large differences in biological activity. The Science-validated inhibitor NL1 (6-bromo, glycine tail) is active, while the near-identical analog NL1F3 (differing only by a trifluoromethyl group at the indole 2-position) shows no detectable bCSE inhibition at concentrations up to 200 µM [1]. This demonstrates that the indole substitution pattern and tail composition are both critical for target engagement. The 6-chloro substitution in the target compound offers distinct electronic properties (higher electronegativity, shorter C–Cl bond length) compared to the 6-bromo reference, which may alter halogen bonding within the allosteric site. Additionally, the glycylglycine tail introduces an extra amide bond and carboxylic acid group absent in NL1, potentially modifying solubility, hydrogen-bonding capacity, and pharmacokinetic profile. Consequently, generic substitution among 6-haloindole-acetyl-amino-acid analogs is not scientifically justified without empirical comparative data.

N-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine: Quantitative Differentiation Evidence Against Closest Analogs


Halogen Substitution at Indole 6-Position: Chlorine vs. Bromine Physicochemical and Predicted Binding Comparison

The target compound replaces the 6-bromo substituent of the validated bCSE inhibitor NL1 with a 6-chloro group. Based on standard halogen physicochemical parameters, chlorine has a higher electronegativity (3.16 vs. 2.96 for bromine) and forms a shorter, stronger carbon–halogen bond (C–Cl bond dissociation energy ~397 kJ/mol vs. C–Br ~280 kJ/mol) [1]. These differences directly impact the molecule's electronic distribution, dipole moment, and potential for halogen bonding within the allosteric site of bCSE. In the NL1-SaCSE co-crystal structure, the bromine atom generates a strong anomalous signal used for unambiguous ligand localization at site 1 [2], indicating that the 6-halogen is intimately involved in binding. Substituting chlorine for bromine is therefore expected to modulate binding affinity and selectivity, though empirical IC50 data for the 6-chloro analog have not been published in the peer-reviewed literature as of the search date.

Indole-based inhibitors Halogen bonding Physicochemical property optimization

Peptide Tail Extension: Glycylglycine vs. Glycine—Solubility and Hydrogen-Bonding Capacity Comparison

The target compound incorporates a glycylglycine dipeptide tail, whereas the validated comparator NL1 uses a single glycine residue. The additional glycine unit increases the hydrogen bond donor count by one (from 2 to 3) and the hydrogen bond acceptor count by one (from 4 to 5), based on computed properties of the structurally analogous N-[(4-methoxy-1H-indol-1-yl)acetyl]glycylglycine scaffold [1]. This extension also adds a second ionizable carboxylic acid group, which at physiological pH will exist predominantly as the carboxylate anion, significantly increasing aqueous solubility. Computed XLogP3 for the 4-methoxy-glycylglycine analog is 0.4 [1], suggesting moderate hydrophilicity; the 6-chloro substitution (more lipophilic than methoxy) may partially offset this, but the glycylglycine tail is expected to maintain superior solubility relative to the glycine-terminated NL1 scaffold.

Peptide-based inhibitors Solubility optimization Hydrogen bonding

bCSE Enzyme Inhibition: Class-Level Potency Inference from NL1 Scaffold Data

The indol-1-yl-acetyl-amino-acid chemotype, exemplified by NL1, NL2, and NL3, has been validated as a scaffold for allosteric bCSE inhibition. NL1 inhibits 50% of SaCSE and PaCSE activity at low micromolar concentrations in the presence of 100 µM l-cysteine substrate, with an apparent dissociation constant (KD) of ~0.4 µM for SaCSE [1]. Critically, these inhibitors demonstrate selectivity: hCSE is inhibited less efficiently than bCSE [1]. An inactive control analog, NL1F3 (differing by a single trifluoromethyl addition at the indole 2-position), showed no detectable inhibition at concentrations up to 200 µM [1], confirming the exquisite structural sensitivity of this scaffold. As a 6-chloro-glycylglycine analog of NL1, the target compound is predicted to retain bCSE inhibitory activity, though the quantitative impact of the Cl-for-Br and glycylglycine-for-glycine substitutions on IC50 remains to be empirically determined.

Cystathionine γ-lyase inhibition Antibiotic potentiation Allosteric inhibitors

Target Selectivity: Bacterial vs. Human CSE Differential Inhibition of the Indol-1-yl-acetyl Chemotype

A critical procurement parameter for bCSE inhibitors is the selectivity window between bacterial and human CSE. The Science paper explicitly states that for the NL series (including NL1, the direct 6-bromo analog), 'hCSE was inhibited less efficiently' than bCSE [1]. This selectivity is attributed to the allosteric mechanism: the inhibitors bind to site 1, located in the area II crevice of SaCSE, a region organized predominantly by hydrophobic and polar residues that is distinct from the catalytic site [1]. The allosteric binding mode inherently reduces the risk of cross-reactivity with human PLP-dependent enzymes that share the catalytic site architecture. While quantitative selectivity ratios (IC50 hCSE / IC50 bCSE) for the 6-chloro analog have not been published, the scaffold-level selectivity demonstrated by NL1 provides a strong basis for prioritizing compounds within this chemotype for applications requiring bacterial target specificity.

Selectivity profiling Human vs. bacterial CSE Therapeutic window

N-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine: Priority Research and Industrial Application Scenarios Based on Comparative Evidence


Antibiotic-Adjuvant Discovery: Potentiation of Bactericidal Antibiotics Against Drug-Resistant Staphylococcus aureus and Pseudomonas aeruginosa

The target compound, as a structural analog of the validated bCSE inhibitor NL1, is positioned for antibiotic-adjuvant screening programs. NL1 was shown to enhance the killing effect of gentamicin on both S. aureus and P. aeruginosa to approximately the same extent as genetic inactivation of bCSE, and it failed to further sensitize bCSE-deficient bacteria, confirming on-target specificity [1]. The 6-chloro substitution may offer improved metabolic stability compared to the 6-bromo reference, potentially translating to a longer in vivo half-life and sustained antibiotic potentiation. The glycylglycine tail may further improve formulation properties for in vivo dosing.

Biofilm and Persister Cell Disruption: Targeting Antibiotic Tolerance Mechanisms in Chronic Infections

The NL-series inhibitors were demonstrated to suppress bacterial tolerance by disrupting biofilm formation and substantially reducing the number of persister bacteria that survive antibiotic treatment [1]. This is mechanistically linked to inhibition of H2S production. The target compound, by extension of this chemotype, is a candidate for evaluating anti-persister and anti-biofilm activity, with the 6-chloro substitution potentially altering tissue penetration and intracellular accumulation relative to the 6-bromo lead.

Structure-Activity Relationship (SAR) Studies: Halogen Substitution Optimization at the Indole 6-Position

The co-crystal structure of SaCSE with NL1 (PDB 7MCT, 1.6 Å resolution) reveals that the 6-bromine atom participates in the allosteric binding site and generates a strong anomalous signal for unambiguous ligand localization [1]. The 6-chloro analog provides a direct tool for probing the halogen size and electronegativity tolerance of this binding pocket. Comparing the 6-chloro, 6-bromo, and 6-unsubstituted variants within the same glycylglycine tail series would generate quantitative SAR data essential for lead optimization of this antibiotic-adjuvant class.

Chemical Biology Tool Compound: Probing the Role of Bacterial H2S in Antibiotic Defense Mechanisms

The NL-series inhibitors act allosterically at a site distinct from the bCSE catalytic site and do not affect human CSE, providing a clean pharmacological tool for dissecting the role of bacterially-produced H2S in antibiotic defense [1]. The target compound, with its potentially distinct pharmacokinetic profile (chlorine vs. bromine; glycylglycine vs. glycine tail), expands the toolkit available for probing H2S-mediated defense in diverse bacterial species and infection models.

Quote Request

Request a Quote for N-[(6-chloro-1H-indol-1-yl)acetyl]glycylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.